Duocarmycin A

Description

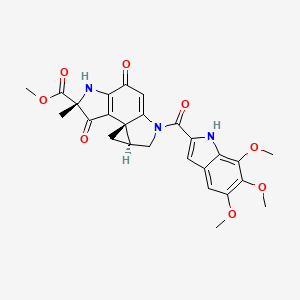

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,4R,12S)-4-methyl-3,7-dioxo-10-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),8-diene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O8/c1-25(24(33)37-5)22(31)17-19(28-25)14(30)8-16-26(17)9-12(26)10-29(16)23(32)13-6-11-7-15(34-2)20(35-3)21(36-4)18(11)27-13/h6-8,12,27-28H,9-10H2,1-5H3/t12-,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVARJHZBXHUSO-DZQVEHCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=C(N1)C(=O)C=C3C24CC4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)C2=C(N1)C(=O)C=C3[C@@]24C[C@@H]4CN3C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922656 | |

| Record name | Duocarmycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118292-34-5 | |

| Record name | Methyl (6R,7bR,8aS)-1,2,4,5,6,7,8,8a-octahydro-6-methyl-4,7-dioxo-2-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]cyclopropa[c]pyrrolo[3,2-e]indole-6-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118292-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Duocarmycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duocarmycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DUOCARMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJV9990868 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Duocarmycin A from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duocarmycin A is a potent cyclopropylindole antitumor antibiotic first discovered in the late 1980s from the fermentation broth of a Streptomyces species. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Duocarmycin A. It includes detailed experimental protocols for the fermentation of the producing organism, Streptomyces parvullus DO-88, as well as the extraction and purification of the compound. Quantitative data, including spectroscopic and biological activity metrics, are summarized in structured tables for clarity. Additionally, this guide presents diagrams illustrating the isolation workflow and the proposed biosynthetic pathway of Duocarmycin A, offering a comprehensive resource for researchers in natural product chemistry, oncology, and drug development.

Introduction

The duocarmycins are a class of exceptionally potent DNA alkylating agents that have garnered significant interest in the field of cancer research due to their unique mechanism of action and high cytotoxicity against a broad range of cancer cell lines.[1][2] Duocarmycin A, a prominent member of this family, was first isolated by Takahashi and colleagues in 1988 from a culture broth of Streptomyces sp. DO-88.[3] This discovery paved the way for extensive research into the structure-activity relationships, total synthesis, and development of duocarmycin analogs as potential anticancer therapeutics. This guide focuses on the foundational aspects of Duocarmycin A research: its discovery and the detailed methodologies for its isolation from its natural source.

Discovery and Producing Organism

Duocarmycin A was discovered during a screening program for novel antitumor antibiotics from microbial sources. The producing organism, strain DO-88, was isolated from a soil sample collected in Japan.

Taxonomy of the Producing Strain

The strain DO-88 was identified as Streptomyces parvullus and was deposited with the Fermentation Research Institute, Agency of Industrial Science and Technology under the accession number FERM BP-1002 on March 24, 1986.[1] Key taxonomic characteristics of this strain include the presence of LL-2,6-diaminopimelic acid in the cell wall and the formation of simply branched aerial mycelia.[1]

Fermentation for Duocarmycin A Production

The production of Duocarmycin A is achieved through submerged fermentation of Streptomyces parvullus DO-88. The following protocol is based on the information disclosed in the original patent literature.[1]

Experimental Protocol: Fermentation

-

Seed Culture Preparation: A loopful of spores of Streptomyces parvullus DO-88 is inoculated into a 500 mL flask containing 100 mL of seed medium. The flask is incubated at 28°C for 48 hours on a rotary shaker.

-

Production Culture: A 5% (v/v) seed culture is transferred to a 30 L jar fermenter containing 20 L of production medium.

-

Fermentation Parameters: The fermentation is carried out at 28°C for 70 hours. The pH of the medium is adjusted to 7.2 with NaOH prior to sterilization and is not controlled during the fermentation.

Fermentation Media Composition

The compositions of the seed and production media are detailed in the table below.

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Dextrin | - | 50 |

| Dry Yeast | - | 10 |

| NaNH₄HPO₄·4H₂O | - | 10 |

| KH₂PO₄ | - | 0.5 |

| MgSO₄·7H₂O | - | 0.5 |

| Potassium Chloride | - | 10 |

| Calcium Carbonate | - | 5 |

| Glucose | 10 | - |

| Soluble Starch | 20 | - |

| Yeast Extract | 5 | - |

| Peptone | 5 | - |

| Beef Extract | 3 | - |

Extraction and Isolation of Duocarmycin A

Duocarmycin A is extracted from the fermentation broth and purified using a series of chromatographic techniques. The following workflow provides a general overview of the isolation process.

Experimental Protocol: Extraction and Purification

-

Extraction: The fermentation broth is adjusted to pH 4.0 and extracted with an equal volume of ethyl acetate. The organic layer is separated and concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of increasing polarity, such as a chloroform-methanol solvent system. Fractions are collected and monitored for activity using a suitable bioassay or by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): The active fractions from the silica gel chromatography are pooled, concentrated, and further purified by preparative reversed-phase HPLC on a C18 column. A common mobile phase is a gradient of acetonitrile in water. The peak corresponding to Duocarmycin A is collected and lyophilized to yield the pure compound.

Structural Characterization

The structure of Duocarmycin A was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data for Duocarmycin A

| Spectroscopic Data | Observed Values |

| High-Resolution Mass Spectrometry (HRMS) | |

| Molecular Formula | C₂₆H₂₅N₃O₈ |

| Calculated Mass [M+H]⁺ | 508.1719 |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 1.35 (3H, d, J=6.8 Hz), 2.20 (1H, m), 2.55 (1H, m), 3.85 (3H, s), 3.90 (3H, s), 3.95 (3H, s), 4.20 (1H, q, J=6.8 Hz), 5.30 (1H, s), 6.80 (1H, s), 7.10 (1H, d, J=8.8 Hz), 7.35 (1H, d, J=8.8 Hz), 7.50 (1H, s), 8.20 (1H, s), 9.80 (1H, br s) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 15.2, 25.8, 48.5, 52.1, 56.0, 60.5, 61.0, 103.5, 105.0, 110.2, 112.5, 118.0, 120.5, 124.0, 125.5, 130.0, 138.0, 145.0, 148.0, 150.0, 152.0, 160.5, 165.0, 168.0, 180.0, 182.5 |

Note: The presented NMR data is a compilation from various sources and may require further verification against the original discovery papers for precise assignments.

Biological Activity

Duocarmycin A exhibits potent cytotoxic activity against a wide range of cancer cell lines, with IC₅₀ values typically in the picomolar to nanomolar range.

In Vitro Cytotoxicity of Duocarmycin A

| Cell Line | Cancer Type | IC₅₀ (nM) |

| L1210 | Murine leukemia | 0.01 |

| P388 | Murine leukemia | 0.008 |

| HeLa S₃ | Human cervical cancer | 0.02 |

| A549 | Human lung carcinoma | 0.03 |

| HT-29 | Human colon adenocarcinoma | 0.05 |

Biosynthesis of Duocarmycin A

The biosynthesis of Duocarmycin A in Streptomyces involves a complex pathway that starts from primary metabolites. While the complete pathway is still under investigation, a proposed scheme involves the assembly of the characteristic cyclopropylindole core.

References

Duocarmycin A: A Technical Guide to its Producing Organism and Fermentation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycin A is a potent antitumor antibiotic belonging to a family of natural products first isolated from Streptomyces species in the late 1980s.[1][2][3] These compounds are renowned for their extreme cytotoxicity, exhibiting activity at picomolar concentrations, which makes them highly attractive candidates for the development of anticancer therapeutics, particularly as payloads in antibody-drug conjugates (ADCs).[2][4][5] The mechanism of action of duocarmycins involves a sequence-selective alkylation of DNA, specifically at the N3 position of adenine in the minor groove, leading to disruption of DNA replication and transcription and ultimately, cell death.[2][4] This technical guide provides an in-depth overview of the organism responsible for producing Duocarmycin A and the key aspects of its fermentation process.

The Producing Organism: Streptomyces sp.

Duocarmycin A and its analogues are secondary metabolites produced by various strains of soil-dwelling bacteria belonging to the genus Streptomyces.[1][2][6] These Gram-positive, filamentous bacteria are well-known for their ability to produce a wide array of bioactive compounds, including a majority of the clinically used antibiotics. The initial discovery of Duocarmycin A was from a Streptomyces sp. DO-88, isolated from a soil sample collected at the foot of Mt. Fuji in Japan.[1] Several other Streptomyces strains capable of producing duocarmycins have since been identified.[6][7]

The isolation of these producing organisms typically involves standard microbiological techniques, starting with the collection of soil samples, followed by serial dilution and plating on selective agar media to promote the growth of actinomycetes.[4] Colonies exhibiting the characteristic morphology of Streptomyces are then isolated, cultivated in liquid media, and the culture broths are screened for cytotoxic activity against cancer cell lines.

Fermentation of Duocarmycins

The production of duocarmycins is achieved through submerged fermentation of the producing Streptomyces strain. A critical challenge in the production of Duocarmycin A is its instability in culture broth.[6] This has led to research efforts focusing on optimizing fermentation conditions to either improve its stability or to favor the production of more stable analogues like Duocarmycin SA.[6]

Experimental Protocols

While specific, detailed protocols for the fermentation of Duocarmycin A are not extensively published due to its instability, the methodology for the closely related and more stable Duocarmycin SA provides a robust framework. The following protocols are based on published methods for Duocarmycin SA production by Streptomyces sp.[8]

1. Seed Culture Preparation:

The process begins with the preparation of a seed culture to generate a sufficient amount of viable biomass for inoculating the production fermenter.

-

Objective: To grow a healthy and active inoculum for the main fermentation.

-

Methodology:

-

Inoculate spores of the Streptomyces producing strain into a seed medium.

-

Incubate the culture at 28°C for 48 hours on a rotary shaker.

-

2. Production Fermentation:

The production phase is where the synthesis of the desired secondary metabolite, Duocarmycin, occurs.

-

Objective: To cultivate the Streptomyces strain under conditions that promote the biosynthesis of Duocarmycin.

-

Methodology:

-

Inoculate the production fermentation medium with a 5% (v/v) vegetative seed culture.

-

Carry out the fermentation at 28°C.

-

Peak titers of the product are typically reached after 4 days of incubation.[8]

-

Data Presentation: Media Composition

The composition of the culture media is crucial for cell growth and the production of secondary metabolites. The tables below summarize the components for the seed and production media used for Duocarmycin SA, which can be adapted for Duocarmycin A production.

| Seed Medium Components | Concentration |

| Yeast Extract | 0.5% |

| Bacto Tryptone | 0.5% |

| Glucose | 1.0% |

| Soluble Starch | 1.0% |

| Beef Extract | 0.3% |

| Calcium Carbonate (CaCO₃) | 0.2% |

| pH | 7.2 |

| Fermentation Medium Components | Concentration |

| Soluble Starch | 5.0% |

| Dry Yeast | 1.4% |

| Potassium Dihydrogen Phosphate (KH₂PO₄) | 0.05% |

| Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O) | 0.05% |

| Copper(II) Sulfate (anhydrous) (CuSO₄) | 0.0001% |

| Chromium(III) Potassium Sulfate Dodecahydrate (CrK(SO₄)₂·12H₂O) | 0.0001% |

| Nickel(II) Sulfate Hexahydrate (NiSO₄·6H₂O) | 0.00005% |

| Calcium Carbonate (CaCO₃) | 0.5% |

| pH | 7.0 |

Mandatory Visualizations

Experimental Workflow: From Strain to Product

The following diagram illustrates the general workflow for the production and isolation of Duocarmycin A.

Caption: General experimental workflow for Duocarmycin A production.

Proposed Biosynthetic Precursors

The biosynthesis of the duocarmycin core structure is believed to involve several amino acid precursors. The diagram below outlines the proposed key building blocks for the related compound CC-1065, which shares a common biosynthetic origin with Duocarmycin A.[9]

Caption: Proposed amino acid precursors for duocarmycin biosynthesis.

Conclusion

Duocarmycin A remains a molecule of significant interest in the field of oncology due to its exceptional potency. Its production through fermentation of Streptomyces species presents both opportunities and challenges. The inherent instability of Duocarmycin A necessitates careful optimization of fermentation and extraction protocols. The methodologies developed for the more stable analogue, Duocarmycin SA, provide a valuable foundation for researchers aiming to produce and study this important natural product. Further research into the genetic and regulatory networks governing duocarmycin biosynthesis could unlock strategies for enhancing yields and generating novel, more stable analogues with improved therapeutic profiles.

References

- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]

- 2. Duocarmycin - Wikipedia [en.wikipedia.org]

- 3. Duocarmycin A, a new antitumor antibiotic from Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US12178881B2 - Filterable duocarmycin-containing antibody-drug conjugate compositions and related methods - Google Patents [patents.google.com]

- 6. Duocarmycins, new antitumor antibiotics produced by Streptomyces; producing organisms and improved production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Duocarmycins, potent antitumor antibiotics produced by Streptomyces sp. structures and chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Biosynthesis of the antitumor antibiotic CC-1065 by Streptomyces zelensis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Duocarmycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duocarmycin A is a potent antitumor antibiotic belonging to a class of natural products that exert their cytotoxic effects through a unique mechanism of DNA alkylation. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of Duocarmycin A. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the fields of medicinal chemistry, oncology, and drug development. This document details the key structural features of Duocarmycin A, the critical role of its stereochemistry in its biological function, and its mechanism of action at the molecular level. Furthermore, this guide presents quantitative data on its biological activity, detailed experimental protocols for its synthesis and key biological assays, and visualizations of its signaling pathway and experimental workflows.

Chemical Structure

Duocarmycin A is a complex natural product isolated from Streptomyces species.[1] Its chemical structure is characterized by a unique spirocyclopropylcyclohexadienone moiety, which is the key electrophilic pharmacophore responsible for its DNA alkylating activity. The molecule is comprised of two main subunits: a DNA-alkylating subunit and a DNA-binding subunit, linked by an amide bond.

The systematic IUPAC name for Duocarmycin A is methyl (6R,7bR,8aS)-2-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-1,2,3,5,6,7,8,8a-octahydro-6-methyl-4,7-dioxocyclopropa[c]pyrrolo[3,2-e]indole-6-carboxylate.[1]

Table 1: Physicochemical Properties of Duocarmycin A

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₇N₃O₈ | [1] |

| Molecular Weight | 509.51 g/mol | [1] |

| Appearance | Pale yellow solid | |

| Solubility | Soluble in DMSO, DMF, and methanol |

Stereochemistry

The biological activity of Duocarmycin A is exquisitely dependent on its specific stereochemistry. The molecule possesses three contiguous stereocenters within the cyclopropa[c]pyrrolo[3,2-e]indole core, designated as (6R,7bR,8aS).[1] The absolute configuration of these centers is crucial for the precise positioning of the electrophilic cyclopropane ring within the minor groove of DNA, enabling the subsequent alkylation reaction.

The determination of the absolute stereochemistry of Duocarmycin A was a significant challenge and was ultimately achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography of derivatives, as well as total synthesis.[2] The total synthesis of (+)-Duocarmycin A confirmed the assigned absolute configuration and provided a means to access enantiomers and diastereomers for detailed structure-activity relationship (SAR) studies. These studies have unequivocally demonstrated that the natural (+) enantiomer is significantly more potent than its unnatural (-) enantiomer, highlighting the critical role of stereochemistry in its interaction with its biological target.

Mechanism of Action

Duocarmycin A is a potent DNA alkylating agent that binds to the minor groove of DNA.[3] Its mechanism of action involves a sequence-selective alkylation of the N3 position of adenine.[4][5] The process is initiated by the non-covalent binding of the trimethoxyindole subunit within the minor groove, which positions the spirocyclopropylcyclohexadienone moiety in close proximity to the target adenine residue. This binding event is thought to induce a conformational change in the DNA, facilitating the nucleophilic attack of the adenine N3 atom on the cyclopropane ring, leading to the formation of a covalent adduct.[5]

This irreversible DNA alkylation triggers a cascade of cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[6]

Biological Activity

Duocarmycin A exhibits potent cytotoxic activity against a broad range of cancer cell lines, with IC₅₀ values typically in the picomolar to nanomolar range. Its high potency has made it an attractive candidate for the development of antibody-drug conjugates (ADCs), which aim to deliver the cytotoxic payload specifically to cancer cells while minimizing off-target toxicity.

Table 2: In Vitro Cytotoxicity of Duocarmycin A and Related Analogs

| Compound | Cell Line | IC₅₀ (pM) | Reference |

| Duocarmycin A | L1210 | 10 | |

| Duocarmycin SA | L1210 | 8 | |

| Duocarmycin A | HCT-116 | 30 | |

| Duocarmycin SA | HCT-116 | 20 | |

| Duocarmycin A | A549 | 50 | |

| Duocarmycin SA | A549 | 40 | |

| Duocarmycin DM | HT-29 | 22 | [7] |

| Duocarmycin DM | CL1-5 | 13.8 | [7] |

| Duocarmycin DM | Caski | 3.87 | [7] |

| Duocarmycin DM | EJ | 15.4 | [7] |

| Duocarmycin DM | LS174T | 7.31 | [7] |

Experimental Protocols

Total Synthesis of (+)-Duocarmycin A (Illustrative Key Steps)

The total synthesis of Duocarmycin A is a complex undertaking that has been accomplished through various elegant strategies. Below is a summary of key steps adapted from published methodologies.[2]

Step 1: Synthesis of the DNA-Binding Subunit (Trimethoxyindole-2-carboxylic acid)

-

Starting Material: Commercially available 3,4,5-trimethoxyaniline.

-

Reaction: A multi-step sequence involving protection of the amine, ortho-lithiation and carboxylation, followed by cyclization to form the indole ring, and subsequent esterification.

-

Purification: Column chromatography on silica gel.

-

Characterization: ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Step 2: Synthesis of the DNA-Alkylating Subunit (Cyclopropa[c]pyrrolo[3,2-e]indole core)

-

Starting Material: A suitably protected indole derivative.

-

Key Reactions: A stereoselective Pictet-Spengler reaction to establish the pyrroloindole core, followed by a multi-step sequence to construct the cyclopropane ring, often involving a stereocontrolled intramolecular alkylation.

-

Purification: Column chromatography and/or recrystallization.

-

Characterization: ¹H NMR, ¹³C NMR, HRMS, and comparison to literature data.

Step 3: Coupling and Final Elaboration

-

Coupling Reaction: Amide bond formation between the carboxylic acid of the DNA-binding subunit and the amine of the DNA-alkylating subunit using a standard coupling reagent such as HATU or EDC/HOBt.

-

Deprotection: Removal of any protecting groups under appropriate conditions.

-

Purification: Preparative HPLC to yield pure (+)-Duocarmycin A.

-

Final Characterization: Comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS, specific rotation) to confirm the structure and stereochemistry.

Cell Viability (MTT) Assay

This protocol describes a general procedure for assessing the cytotoxicity of Duocarmycin A using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of Duocarmycin A in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells. Incubate for 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Apoptosis (Annexin V/Propidium Iodide) Assay

This protocol outlines a method for detecting apoptosis induced by Duocarmycin A using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.[9][10][11][12]

-

Cell Treatment: Seed cells in a 6-well plate and treat with Duocarmycin A at various concentrations for the desired time period (e.g., 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway initiated by Duocarmycin A-induced DNA damage, leading to apoptosis.

Caption: Duocarmycin A induced DNA damage response pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the evaluation of novel Duocarmycin A analogs.

Caption: Workflow for the preclinical evaluation of Duocarmycin A analogs.

Conclusion

Duocarmycin A remains a molecule of significant interest in the field of cancer research due to its exceptional potency and unique mechanism of action. A thorough understanding of its chemical structure, particularly its stereochemistry, is paramount for the rational design of novel analogs with improved therapeutic indices. The experimental protocols and data presented in this guide are intended to facilitate further research and development of Duocarmycin-based anticancer agents. The continued exploration of this fascinating natural product holds promise for the development of next-generation targeted cancer therapies.

References

- 1. Total synthesis of the duocarmycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Annexin V Staining Protocol [bdbiosciences.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 12. biotium.com [biotium.com]

An In-depth Technical Guide to the Physicochemical Properties of Duocarmycin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Duocarmycin A, a potent antitumor antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its biological interactions and experimental workflows.

Physicochemical Properties

Duocarmycin A is a natural product isolated from Streptomyces species.[1] It belongs to a class of DNA alkylating agents that exhibit significant cytotoxic activity.[1] The following tables summarize its key physicochemical properties.

Table 1: General Physicochemical Properties of Duocarmycin A

| Property | Value | Source(s) |

| CAS Number | 118292-34-5 | [1] |

| Molecular Formula | C₂₆H₂₇N₃O₈ | [1] |

| Molecular Weight | 509.52 g/mol | [1] |

| Exact Mass | 509.1798 | [1] |

| Appearance | Solid powder | [1] |

| Elemental Analysis | C, 61.29; H, 5.34; N, 8.25; O, 25.12 | [1] |

Table 2: Solubility and Stability of Duocarmycin A

| Property | Description | Source(s) |

| Solubility | Soluble in DMSO.[1][2] Poor water solubility. | [1][2] |

| Storage Condition | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |

| Stock Solution Storage | 0 - 4°C for short term (days to weeks), or -20°C for long term (months). | [1] |

| Shelf Life | >3 years if stored properly. | [1] |

| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. Stable for a few weeks during ordinary shipping. | [1] |

Mechanism of Action and Signaling Pathway

Duocarmycin A exerts its cytotoxic effects by binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine, with a preference for AT-rich sequences.[3][4] This covalent modification of DNA disrupts its structure and interferes with essential cellular processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5][6][7] The resulting DNA damage triggers a cascade of cellular responses, primarily activating DNA damage recognition and repair pathways.[3][5]

Experimental Protocols

Melting Point Determination

Objective: To determine the melting point range of Duocarmycin A as an indicator of purity.

Materials:

-

Duocarmycin A solid powder

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)[8]

-

Spatula

Procedure:

-

Ensure the Duocarmycin A sample is completely dry.

-

Load a small amount of the powdered sample into the open end of a capillary tube.

-

Pack the sample into the sealed end of the tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.[8]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For a preliminary determination, heat the sample rapidly to get an approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, place a new sample in the apparatus and heat rapidly to about 15-20°C below the approximate melting point.

-

Then, decrease the heating rate to 1-2°C per minute.[8]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[8]

-

Repeat the measurement at least twice for consistency.

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the solubility of Duocarmycin A in various solvents.

Materials:

-

Duocarmycin A solid powder

-

A panel of solvents (e.g., water, PBS, ethanol, DMSO)

-

Small glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for quantification

Procedure:

-

Add an excess amount of Duocarmycin A to a known volume of the desired solvent in a glass vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Seal the vials tightly.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Duocarmycin A in the diluted supernatant using a validated UV-Vis spectrophotometry or HPLC method against a standard curve.

-

Calculate the solubility in mg/mL or g/L.

UV-Vis Spectroscopy

Objective: To determine the ultraviolet-visible absorption spectrum and the wavelength of maximum absorbance (λmax) of Duocarmycin A.

Materials:

-

Duocarmycin A

-

Spectroscopy-grade solvent (e.g., DMSO, ethanol, or an appropriate buffer)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of Duocarmycin A in the chosen solvent of a known concentration.

-

Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.2-1.0 AU).

-

Use the same solvent as a blank to zero the spectrophotometer.

-

Record the absorption spectrum of the Duocarmycin A solution over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax). The UV-VIS detector has been reported to use wavelengths of 220 nm and 280 nm for duocarmycin-related compounds.[9] A bathochromic shift in the absorbance maxima has been noted upon certain structural modifications.[10][11]

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of Duocarmycin A.

Materials:

-

Duocarmycin A sample (typically 1-10 mg for ¹H, 5-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes (5 mm)

-

NMR spectrometer

Procedure:

-

Dissolve the Duocarmycin A sample in the appropriate volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube).

-

Ensure the sample is fully dissolved. If necessary, gently warm or sonicate the sample.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.[12]

-

Cap the NMR tube and carefully place it in the NMR spectrometer.

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

Process the spectra (Fourier transform, phase correction, baseline correction, and referencing to the residual solvent peak).

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of Duocarmycin A.

Mass Spectrometry

Objective: To confirm the molecular weight and study the fragmentation pattern of Duocarmycin A.

Materials:

-

Duocarmycin A sample

-

High-resolution mass spectrometer (e.g., ESI-QTOF, Orbitrap)

-

Appropriate solvent for sample introduction (e.g., acetonitrile/water with 0.1% formic acid)

Procedure:

-

Prepare a dilute solution of Duocarmycin A in a suitable solvent.

-

Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

-

Acquire the full scan mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain the fragmentation pattern. This can be achieved through collision-induced dissociation (CID).

-

Analyze the fragment ions to confirm the structure of the molecule. ESI-MS/MS has been used to characterize the adducts formed between duocarmycin derivatives and DNA.[13][14]

Experimental Workflow: Cytotoxicity Assay (MTT Assay)

The following diagram illustrates a typical workflow for assessing the cytotoxicity of Duocarmycin A using an MTT assay.[15][16]

Detailed Protocol for MTT Assay:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of Duocarmycin A in DMSO. Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Duocarmycin A. Include vehicle control (medium with the highest concentration of DMSO used) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the Duocarmycin A concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

References

- 1. medkoo.com [medkoo.com]

- 2. glpbio.com [glpbio.com]

- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. researchgate.net [researchgate.net]

- 14. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. texaschildrens.org [texaschildrens.org]

An In-depth Technical Guide to the DNA Alkylation Sequence Specificity of Duocarmycin A

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Duocarmycin A, a potent antitumor antibiotic, exerts its cytotoxic effects through the sequence-selective alkylation of DNA. This technical guide provides a comprehensive overview of the core principles governing the DNA alkylation sequence specificity of Duocarmycin A. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, experimental methodologies used for their study, and the cellular consequences of this targeted DNA damage. Duocarmycin A primarily targets the N3 position of adenine within AT-rich sequences in the minor groove of DNA, a distinct mechanism that sets it apart from many other alkylating agents that favor guanine.[1][2][3] The specificity of this interaction is crucial for its biological activity and is a key focus of ongoing research for the development of novel anticancer therapies.

Mechanism of Action and Sequence Specificity

Duocarmycin A is a member of a family of natural products that possess a characteristic spirocyclopropylhexadienone moiety, which is responsible for their DNA alkylating activity.[4] The molecule binds to the minor groove of DNA, and this binding is a prerequisite for the alkylation reaction.[4][5] The AT-rich regions of the minor groove are narrower, providing a snug fit for the curved shape of Duocarmycin A, which facilitates the subsequent chemical reaction.[4][6]

The alkylation process involves a nucleophilic attack from the N3 of an adenine residue on the spirocyclopropane ring of Duocarmycin A.[5] This results in the formation of a covalent adduct, which distorts the DNA helix and can lead to strand breaks upon heating.[7][8] This DNA damage triggers cellular responses, including cell cycle arrest and apoptosis, which are the basis of Duocarmycin A's potent antitumor activity.[5][9]

Preferred DNA Alkylation Sequences

Extensive research has established a clear preference for the DNA sequences that Duocarmycin A alkylates. The consensus sequence for alkylation is generally an AT-rich tract of at least three base pairs. The order of preference for the alkylation site (the underlined adenine) has been determined to be:

5'-AAA > 5'-TTA > 5'-TAA > 5'-ATA

This preferential alkylation is a critical aspect of Duocarmycin A's mechanism and is a key determinant of its biological activity. While this qualitative preference is well-documented, precise quantitative comparisons of alkylation efficiency at these different sequences are still an active area of investigation.

Quantitative Data on Alkylation Specificity

While a precise numerical ratio of alkylation efficiency at the preferred sequences is not consistently reported across the literature, the qualitative hierarchy is strongly supported by various experimental approaches. The following table summarizes the key findings regarding the sequence specificity of Duocarmycin A and related compounds.

| Target DNA Sequence | Relative Alkylation Preference | Notes |

| 5'-AAA | Highest | Generally considered the optimal binding and alkylation site.[1] |

| 5'-TTA | High | A strong, but secondary, preference to 5'-AAA. |

| 5'-TAA | Moderate | Demonstrates a clear preference over other AT-rich combinations. |

| 5'-ATA | Moderate | Shows a discernible level of alkylation. |

| G-C rich sequences | Very Low | Generally not targeted by Duocarmycin A alone.[2] |

| Guanine residues | Very Low | Alkylation of guanine is rare but can be induced by the presence of other DNA minor groove binders like distamycin A.[2] |

Experimental Protocols for Determining Sequence Specificity

Several key experimental techniques are employed to elucidate the DNA alkylation sequence specificity of Duocarmycin A. These methods allow for the precise identification of the nucleotide bases that are modified by the drug.

Thermal Cleavage Assay

This method is used to identify the sites of adenine-N3 alkylation. The covalent adduct formed between Duocarmycin A and adenine is labile and can be cleaved by heat, leading to strand scission at the site of modification.

Protocol:

-

DNA Preparation: A DNA fragment of interest is radiolabeled at one 5'-end.

-

Drug Incubation: The labeled DNA is incubated with Duocarmycin A in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0) for a specified time and temperature (e.g., 4 hours at 37°C).

-

Thermal Cleavage: The reaction is stopped, and the DNA is precipitated. The DNA pellet is then resuspended in a neutral buffer and heated (e.g., 90°C for 30 minutes) to induce strand cleavage at the alkylated adenine sites.

-

Gel Electrophoresis: The cleaved DNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Analysis: The gel is exposed to X-ray film to visualize the radiolabeled fragments. The positions of the cleaved bands correspond to the sites of Duocarmycin A alkylation. A sequencing ladder of the same DNA fragment is run alongside to precisely identify the modified bases.

Taq Polymerase Stop Assay

This assay identifies DNA adducts by their ability to block the progression of a DNA polymerase.

Protocol:

-

Template-Primer Preparation: A DNA template containing potential Duocarmycin A binding sites is annealed to a 5'-radiolabeled primer.

-

Drug Treatment: The template-primer hybrid is incubated with Duocarmycin A under conditions that allow for DNA alkylation.

-

Polymerase Extension: Taq DNA polymerase and dNTPs are added to the reaction mixture, and a primer extension reaction is performed.

-

Gel Electrophoresis: The reaction products are separated by denaturing PAGE.

-

Analysis: The sites of polymerase arrest, visualized by autoradiography, correspond to the locations of the Duocarmycin A-DNA adducts. The exact position of the stop is determined by comparison to a sequencing ladder.

DNase I Footprinting

This technique is used to identify the binding site of a molecule on DNA by its ability to protect the DNA from cleavage by DNase I.

Protocol:

-

DNA Probe Preparation: A DNA fragment of interest is labeled at one end.

-

Binding Reaction: The labeled DNA probe is incubated with Duocarmycin A to allow for binding.

-

DNase I Digestion: A limited amount of DNase I is added to the reaction to randomly cleave the DNA backbone. The regions where Duocarmycin A is bound will be protected from cleavage.

-

Gel Electrophoresis: The DNA fragments are denatured and separated by PAGE.

-

Analysis: The resulting ladder of fragments will have a "footprint," a region with no bands, which corresponds to the binding site of Duocarmycin A.

Visualizing Molecular Interactions and Cellular Responses

Duocarmycin A Activation and DNA Alkylation

Caption: Activation and DNA alkylation by Duocarmycin A.

Experimental Workflow for Thermal Cleavage Assay

Caption: Workflow of the thermal cleavage assay.

Duocarmycin A-Induced DNA Damage Response

Caption: Simplified DNA damage response to Duocarmycin A.

Conclusion

The sequence-selective DNA alkylation by Duocarmycin A at the N3 of adenine in AT-rich minor grooves is a hallmark of its potent antitumor activity. Understanding the nuances of this specificity, supported by robust experimental methodologies, is paramount for the rational design of next-generation duocarmycin-based therapeutics and antibody-drug conjugates. This guide provides a foundational understanding for researchers and drug development professionals to further explore and exploit the unique mechanism of this powerful class of molecules in the ongoing fight against cancer.

References

- 1. DNase I footprinting [gene.mie-u.ac.jp]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. A Short Review on the Synthetic Strategies of Duocarmycin Analogs that are Powerful DNA Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs | MDPI [mdpi.com]

- 6. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.upenn.edu [med.upenn.edu]

- 8. Reaction of the antitumor antibiotic CC-1065 with DNA. Location of the site of thermally induced strand breakage and analysis of DNA sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Structural Basis of Duocarmycin A's Interaction with DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycin A, a potent antitumor antibiotic originally isolated from Streptomyces species, exerts its cytotoxic effects through a unique mechanism of DNA alkylation.[1][2] This technical guide provides an in-depth exploration of the structural basis for Duocarmycin A's DNA binding and alkylation, offering valuable insights for researchers in drug discovery and development. The duocarmycins are a family of compounds that bind to the minor groove of DNA and alkylate the N3 position of adenine in a sequence-selective manner, primarily within AT-rich regions.[2][3] This covalent modification of the DNA backbone leads to a cascade of cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.[4] Understanding the precise molecular interactions that govern this process is crucial for the design of next-generation DNA-alkylating agents with improved efficacy and selectivity.

Molecular Architecture of the Duocarmycin-DNA Interaction

The interaction of Duocarmycin A with DNA is a multi-step process involving initial non-covalent binding in the minor groove followed by a covalent alkylation reaction. The molecule itself is comprised of two key subunits: a DNA-binding indole moiety and a reactive cyclopropyl-containing alkylating subunit.[2] The unique "L" shape of the molecule allows it to fit snugly within the narrow minor groove of the DNA double helix.

Sequence Selectivity

Duocarmycin A exhibits a strong preference for AT-rich sequences, with a particular affinity for 5'-AAA and 5'-TAA sequences.[1] This selectivity is driven by shape-selective recognition, where the curvature of the drug molecule complements the narrower minor groove found in AT-rich DNA tracts.[5] Van der Waals interactions and hydrogen bonding between the drug and the DNA further stabilize this non-covalent complex, positioning the reactive cyclopropane ring in close proximity to the N3 atom of adenine for subsequent alkylation.

The Alkylation Reaction: A DNA-Catalyzed Process

A remarkable feature of Duocarmycin A's mechanism is that the DNA itself catalyzes the alkylation reaction.[6] This "shape-dependent catalysis" is initiated by a conformational change in the Duocarmycin A molecule upon binding to the minor groove.[5] This induced fit disrupts the vinylogous amide conjugation within the drug, activating the cyclopropane ring for nucleophilic attack by the N3 of adenine. This covalent bond formation is essentially irreversible and creates a stable Duocarmycin-DNA adduct that distorts the DNA structure and triggers cellular responses.[7]

Quantitative Analysis of Duocarmycin A-DNA Binding

Quantifying the binding affinity and kinetics of Duocarmycin A's interaction with DNA is essential for understanding its biological activity and for the development of new analogs. Due to the covalent nature of the final adduct, traditional equilibrium-based methods for determining binding constants (Kd) can be challenging. However, a combination of kinetic studies and specialized biophysical techniques has provided valuable quantitative data.

| Compound | DNA Sequence | Method | Parameter | Value | Reference |

| Duocarmycin SA | 5'-d(GACTAATTGAC)2 | NMR | - | - | [8] |

| (-)-Duocarmycin SA | 5'-d(GACTAATTGAC)2 | NMR | - | - | [6] |

| Duocarmycin SA | Calf Thymus DNA | HPLC | Reaction Rate | - | [1] |

| seco-Duocarmycin analogs | various oligonucleotides | HPLC | Reaction Kinetics | - | [1] |

Note: While specific Kd values for Duocarmycin A are not readily found in the literature due to its covalent binding mechanism, the provided references describe kinetic analyses and structural studies that inform on the binding affinity and selectivity.

Structural Parameters of the Duocarmycin A-DNA Adduct

The three-dimensional structure of the Duocarmycin A-DNA adduct has been elucidated through high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. These studies provide precise atomic-level details of the intermolecular interactions.

| Parameter | Description | Value/Observation | Reference |

| Covalent Bond | Distance between Duocarmycin and Adenine N3 | Covalently bonded | [8][9] |

| Minor Groove Width | At the binding site | Narrowed | [8] |

| DNA Bending | Induced upon binding | Minor bending | [8] |

| Intermolecular Contacts | Key hydrogen bonds and van der Waals interactions | Extensive contacts with the floor and walls of the minor groove | [9] |

| Drug Conformation | Torsion angle between the two subunits | Twisted conformation upon binding | [8] |

The PDB entries 1DSI and 1DSM provide the detailed atomic coordinates for the Duocarmycin SA-DNA adducts, from which specific distances and angles can be calculated.[5][10]

Experimental Methodologies

A variety of biophysical and biochemical techniques are employed to study the structural basis of Duocarmycin A's interaction with DNA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To determine the three-dimensional structure of the Duocarmycin-DNA adduct in solution.

Detailed Protocol:

-

Sample Preparation:

-

Synthesize and purify the desired DNA oligonucleotide.

-

Synthesize and purify Duocarmycin A or its analog.

-

Dissolve the DNA in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Lyophilize the DNA sample and redissolve in 99.9% D2O for proton NMR experiments.

-

Add a stoichiometric amount of Duocarmycin A to the DNA solution.

-

The final sample concentration for NMR is typically in the range of 1-2 mM.

-

-

NMR Data Acquisition:

-

Acquire a suite of 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Typical experiments include:

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To measure through-space proton-proton distances (typically < 5 Å).

-

TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled spin systems within each nucleotide and the drug molecule.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

1H-13C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

1H-31P HETCOR (Heteronuclear Correlation): To probe the DNA backbone conformation.

-

-

-

Structure Calculation:

-

Assign all the proton, carbon, and phosphorus resonances of the Duocarmycin-DNA complex.

-

Derive distance restraints from the NOESY spectra and dihedral angle restraints from COSY and TOCSY spectra.

-

Use molecular dynamics and simulated annealing protocols (e.g., using software like XPLOR-NIH or AMBER) to generate a family of structures consistent with the experimental restraints.

-

The final structure is represented by an ensemble of the lowest energy conformers.[8]

-

Fluorescent Intercalator Displacement (FID) Assay

Purpose: To determine the DNA binding affinity and sequence selectivity of Duocarmycin A and its analogs.

Detailed Protocol:

-

Reagents and Buffers:

-

DNA oligonucleotides of interest.

-

Fluorescent intercalator (e.g., ethidium bromide or thiazole orange).

-

Binding buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.5).

-

Duocarmycin A stock solution in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add the DNA oligonucleotide and the fluorescent intercalator to the binding buffer.

-

Incubate to allow the dye to bind to the DNA, resulting in a high fluorescence signal.

-

Add increasing concentrations of Duocarmycin A to the wells.

-

Incubate to allow the Duocarmycin A to compete with the intercalator for DNA binding.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

-

-

Data Analysis:

-

The displacement of the fluorescent intercalator by Duocarmycin A results in a decrease in the fluorescence signal.

-

Plot the percentage of fluorescence decrease as a function of the Duocarmycin A concentration.

-

The data can be fit to a binding isotherm to determine the IC50 value (the concentration of drug required to displace 50% of the bound dye).

-

Under certain assumptions, the IC50 value can be used to calculate the apparent binding constant (Kd).[10]

-

DNase I Footprinting

Purpose: To identify the specific DNA sequence where Duocarmycin A binds.

Detailed Protocol:

-

DNA Probe Preparation:

-

Prepare a DNA fragment of interest (typically 100-200 bp) containing the putative binding site.

-

Label one end of the DNA fragment with a radioactive isotope (e.g., 32P) or a fluorescent tag.

-

-

Binding Reaction:

-

Incubate the end-labeled DNA probe with increasing concentrations of Duocarmycin A in a suitable binding buffer.

-

Include a control reaction with no drug.

-

-

DNase I Digestion:

-

Add a limited amount of DNase I to each reaction and incubate for a short period to achieve partial digestion (on average, one cut per DNA molecule).

-

The DNase I will cleave the DNA backbone at sites not protected by the bound drug.

-

-

Gel Electrophoresis and Analysis:

-

Stop the digestion reaction and denature the DNA fragments.

-

Separate the fragments by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.

-

The region where Duocarmycin A binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.[11]

-

Cellular Response to Duocarmycin A-Induced DNA Damage

The formation of Duocarmycin A-DNA adducts triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response aims to repair the damage and maintain genomic integrity. However, if the damage is too extensive, the DDR can induce cell cycle arrest and apoptosis.

The ATM/ATR Signaling Pathway

The primary sensors of Duocarmycin A-induced DNA damage are the PI3K-like kinases, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[11][12] Duocarmycin A-induced adducts can stall DNA replication forks, leading to the formation of single-stranded DNA (ssDNA) regions that are coated by Replication Protein A (RPA). This RPA-ssDNA platform recruits and activates the ATR kinase. The covalent adducts can also lead to the formation of double-strand breaks (DSBs) during DNA replication or repair, which in turn activates the ATM kinase.

Activated ATM and ATR phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2. These kinases then orchestrate cell cycle arrest, typically at the G2/M transition, to provide time for DNA repair.[4] They also activate DNA repair pathways, such as base excision repair (BER) and homologous recombination (HR), in an attempt to remove the Duocarmycin A adducts. If the DNA damage is irreparable, the sustained activation of the DDR pathway can lead to the activation of pro-apoptotic factors like p53, ultimately leading to programmed cell death.

Visualizations

Experimental workflow for elucidating the structural basis of Duocarmycin A-DNA interaction.

Mechanism of Duocarmycin A DNA binding and alkylation.

Signaling pathway of the DNA damage response induced by Duocarmycin A.

References

- 1. mdpi.com [mdpi.com]

- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DNase I footprinting [gene.mie-u.ac.jp]

- 5. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Research Portal [scholarship.libraries.rutgers.edu]

- 9. Solution structure of the covalent duocarmycin A-DNA duplex complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]

Duocarmycin A: A Technical Guide to Picomolar Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The duocarmycins are a class of exceptionally potent antitumor antibiotics first isolated from Streptomyces bacteria in 1978.[1] These natural products have garnered significant attention in the field of oncology due to their extreme cytotoxicity, with some members of the family, including Duocarmycin A, exhibiting activity at picomolar concentrations.[2][3] Their unique mechanism of action, which involves sequence-selective alkylation of DNA, makes them promising candidates for the development of targeted cancer therapies, particularly as payloads for antibody-drug conjugates (ADCs).[4][5] This technical guide provides an in-depth overview of the picomolar cytotoxicity of Duocarmycin A, its mechanism of action, the cellular pathways it affects, and the experimental protocols used to characterize its activity.

Mechanism of Action

The profound cytotoxicity of Duocarmycin A stems from its ability to covalently bind to the minor groove of DNA.[2] This interaction is highly specific, with a preference for AT-rich sequences.[4][6] The core mechanism can be broken down into the following key steps:

-

DNA Binding: Duocarmycin A possesses a DNA-binding unit that allows it to selectively dock within the minor groove of the DNA helix.[2]

-

Alkylation: Once positioned, the alkylating unit of the molecule, which contains a critical cyclopropane ring, irreversibly alkylates the N3 position of adenine bases.[2][4] This is a notable deviation from many other alkylating agents that target guanine.[2]

-

Disruption of DNA Architecture: The formation of these covalent adducts distorts the DNA structure.[2][4]

-

Inhibition of Cellular Processes: This structural disruption interferes with essential cellular machinery, leading to the inhibition of DNA replication and transcription.[2]

-

Induction of Cell Death: The extensive DNA damage ultimately triggers cellular apoptosis.[7][8]

This targeted DNA damage is effective in both dividing and non-dividing cells and has shown efficacy against cancer cells with chemoresistant characteristics.[4]

Quantitative Cytotoxicity Data

The potency of Duocarmycin A and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of various duocarmycin derivatives in different cancer cell lines, highlighting their activity in the picomolar to low nanomolar range.

| Compound | Cell Line | Cancer Type | IC50 (pM) |

| Duocarmycin A (DUMA) | HeLa S3 | Cervical Carcinoma | 6 |

| Duocarmycin SA (DSA) | HeLa S3 | Cervical Carcinoma | 0.69 |

| Duocarmycin SA (DSA) | Molm-14 | Acute Myeloid Leukemia | 11.12 |

| Duocarmycin SA (DSA) | HL-60 | Acute Myeloid Leukemia | 112.7 |

| Duocarmycin SA (DSA) | L1210 | Mouse Lymphocytic Leukemia | 10 |

| seco-Duocarmycin SA | T98G | Glioblastoma | 280 |

| seco-Duocarmycin SA | LN18 | Glioblastoma | 120 |

| Duocarmycin B1 | HeLa S3 | Cervical Carcinoma | 35 |

| Duocarmycin B2 | HeLa S3 | Cervical Carcinoma | 100 |

| Duocarmycin C1 | HeLa S3 | Cervical Carcinoma | 8500 |

| Duocarmycin C2 | HeLa S3 | Cervical Carcinoma | 570 |

Data compiled from multiple sources.[2][6][7][9][10]

Signaling Pathways and Cellular Response

The DNA damage induced by Duocarmycin A triggers a cascade of cellular responses, primarily activating DNA damage recognition and repair pathways.[2] However, the stability of the DNA adducts often overwhelms these repair mechanisms, particularly in cancer cells with compromised DNA repair capabilities, leading to cell death.[2]

Key cellular events following Duocarmycin A treatment include:

-

DNA Damage Response (DDR): The cell's machinery for detecting DNA damage is activated. A key event is the phosphorylation of the histone variant H2A.X to form γH2A.X at the sites of DNA double-strand breaks (DSBs).[7]

-

Cell Cycle Arrest: The DNA damage checkpoint is activated, leading to an arrest in the G2/M phase of the cell cycle.[11] This prevents the cell from progressing through mitosis with damaged DNA.

-

Apoptosis Induction: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This can involve mitochondrial pathways and the generation of reactive oxygen species (ROS).[2]

Caption: Signaling pathway of Duocarmycin A cytotoxicity.

Experimental Protocols

The assessment of Duocarmycin A's cytotoxicity involves a series of in vitro assays to measure cell viability, proliferation, and the induction of apoptosis and DNA damage.

Cell Viability and Proliferation Assays

These assays are fundamental to determining the IC50 value of a compound.

-

MTT Assay:

-

Cell Seeding: Plate cancer cells (e.g., Molm-14, HL-60) in 96-well plates at a density of approximately 5,000 cells per well and incubate for 24 hours.[6][11]

-

Compound Treatment: Treat the cells with a serial dilution of Duocarmycin A (e.g., 0, 1, 5, 10, 50, 100, 500, and 1000 pM) and a vehicle control (DMSO).[7][11]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]

-

-

Trypan Blue Exclusion Assay:

-

Follow steps 1-3 from the MTT assay.

-

Cell Harvesting: Collect the cells from each well.

-

Staining: Mix a small aliquot of the cell suspension with an equal volume of trypan blue stain.

-

Cell Counting: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

-

Data Analysis: Calculate the percentage of viable cells and determine the IC50 value.[6]

-

DNA Damage Assay (γH2A.X Staining)

This assay visualizes and quantifies DNA double-strand breaks.

-

Cell Treatment: Treat cells with Duocarmycin A at various concentrations for a specified time.

-

Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100).

-

Blocking: Incubate the cells in a blocking buffer (e.g., containing bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2A.X (γH2A.X).[7]

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Imaging: Counterstain the nuclei with a DNA dye like DAPI and visualize the cells using fluorescence microscopy. The appearance of distinct fluorescent foci indicates sites of DNA double-strand breaks.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with Duocarmycin A and harvest them at different time points (e.g., 24, 48, 72 hours).[11]

-

Fixation: Fix the cells in cold ethanol.

-

Staining: Resuspend the cells in a solution containing a DNA-binding fluorescent dye, such as propidium iodide, and RNase A.[11]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell.

-

Data Analysis: Generate histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Caption: Workflow for assessing Duocarmycin A cytotoxicity.

Applications in Drug Development

The extraordinary potency of duocarmycins makes them highly suitable as payloads for antibody-drug conjugates (ADCs).[1][4] ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells that express a specific surface antigen.[4] This approach aims to maximize the therapeutic effect on tumor cells while minimizing damage to healthy tissues, thereby widening the therapeutic window.[12] Several duocarmycin-based ADCs have entered preclinical and clinical trials, demonstrating the significant potential of this class of compounds in targeted cancer therapy.[4][12]

Conclusion

Duocarmycin A is a powerful cytotoxic agent that exerts its effects at picomolar concentrations through a well-defined mechanism of sequence-selective DNA alkylation. This leads to irreparable DNA damage, cell cycle arrest, and ultimately, apoptosis. The ability to quantify its potent activity through established experimental protocols has been crucial for its development. The exceptional potency of Duocarmycin A and its analogs continues to make them highly attractive payloads for the next generation of targeted cancer therapies, such as antibody-drug conjugates, holding promise for the treatment of various malignancies.

References

- 1. Duocarmycin - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Early Preclinical Antitumor Activity of Duocarmycin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical studies investigating the antitumor activity of Duocarmycin A, a potent natural product isolated from Streptomyces bacteria.[1][2][3] Duocarmycins are a class of highly cytotoxic agents known for their unique mechanism of DNA alkylation, which has made them a subject of intense interest for cancer therapy development.[1][2][4] This document details their mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines common experimental protocols, and provides visual representations of critical pathways and workflows.

Core Mechanism of Action: DNA Minor Groove Alkylation

Duocarmycin A and its analogues exert their profound cytotoxic effects through a sequence-selective alkylation of DNA.[1][5] Unlike many alkylating agents that target guanine, duocarmycins selectively bind to the minor groove of DNA, with a preference for AT-rich sequences, and alkylate the N3 position of adenine.[3][6] This covalent adduct formation disrupts the DNA architecture, leading to an inhibition of essential cellular processes like DNA replication and transcription, ultimately triggering cell death.[1][2][5] The molecular structure of duocarmycins, featuring a critical cyclopropane ring, is key to this DNA interaction.[1][5]

Quantitative Antitumor Activity Data

The preclinical efficacy of Duocarmycin A and its derivatives has been demonstrated across a range of cancer cell lines and in animal models. The following tables summarize the key quantitative findings from these early studies.

Table 1: In Vitro Cytotoxicity of Duocarmycin Analogs

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Duocarmycin A (DUMA) | HeLa S₃ | Human Uterine Cervix Carcinoma | 0.006 nM | [5] |

| Duocarmycin B1 (DUMB1) | HeLa S₃ | Human Uterine Cervix Carcinoma | 0.035 nM | [5] |

| Duocarmycin B2 (DUMB2) | HeLa S₃ | Human Uterine Cervix Carcinoma | 0.1 nM | [5] |

| Duocarmycin C1 (DUMC1) | HeLa S₃ | Human Uterine Cervix Carcinoma | 8.5 nM | [5] |

| Duocarmycin C2 (DUMC2) | HeLa S₃ | Human Uterine Cervix Carcinoma | 0.57 nM | [5] |

| Duocarmycin SA (DSA) | HeLa S₃ | Human Uterine Cervix Carcinoma | 0.00069 nM | [5] |

| Duocarmycin SA (DSA) | Molm-14 | Human Acute Myeloid Leukemia | 11.12 pM | [7] |

| Duocarmycin SA (DSA) | HL-60 | Human Acute Myeloid Leukemia | 112.7 pM | [7] |

| Duocarmycin SA (DSA) | U-138 MG | Human Glioblastoma | 0.4 nM | [8] |

| Duocarmycin A (DUMA) | HeLa S₃ | Human Uterine Cervix Carcinoma | 6 pM | [9] |

| ICT2700 | RT112 | Human Bladder Tumor | ~10 nM - 1 µM | [10] |

| AS-I-145 | K562, LS174T, PC3, MCF-7, L1210, P815 | Human & Murine Cancers | Micromolar range | [11] |

Table 2: In Vivo Antitumor Efficacy of Duocarmycin Analogs and ADCs

| Compound/ADC | Tumor Model | Cancer Type | Dosing | Key Result | Reference |

| Duocarmycins (DUMs) | B16 melanoma, sarcoma 180, M5076 sarcoma, colon 26 (s.c. inoculated) | Murine Tumors | Not specified | Growth inhibition | [9] |

| Duocarmycins (DUMs) | B16 melanoma (i.p. inoculated) | Murine Melanoma | Not specified | Increased lifespan | [9] |

| Duocarmycin SA (DSA) | P388 murine lymphocytic leukemia in CDF₁ mice | Murine Leukemia | 0.143 mg/kg, i.p., single dose | 30% increase in lifespan | [8] |

| MGC018 (anti-B7-H3 ADC) | Calu-6 lung cancer xenografts in SCID/CES1c KO mice | Lung Cancer | 10, 6, 3 mg/kg, single dose | 100%, 97%, 79% tumor volume reduction, respectively | [12] |

| MGC018 (anti-B7-H3 ADC) | PA-1 ovarian cancer xenograft | Ovarian Cancer | 10, 6, 3 mg/kg | 89%, 91%, 43% tumor volume reduction, respectively | [12] |

| SYD985 (anti-HER2 ADC) | HBCx-10 breast cancer PDX model | Breast Cancer | 1 mg/kg and 3 mg/kg | 4/7 and all mice showed complete response, respectively | [13] |

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments cited in the preclinical evaluation of Duocarmycin A and its derivatives.

In Vitro Cytotoxicity Assays